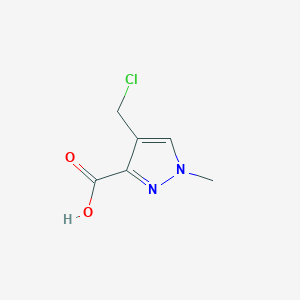

4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 4, a methyl (-CH₃) group at position 1, and a carboxylic acid (-COOH) group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which enables nucleophilic substitution reactions for further functionalization .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-3-4(2-7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQBMQMCHKMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060024-75-9 | |

| Record name | 4-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

β-Keto Ester and Hydrazine Cyclization

The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with methyl hydrazine. For example, ethyl 3-oxobutanoate reacts with methyl hydrazine in ethanol at 80°C for 6 hours to yield 1-methyl-1H-pyrazole-3-carboxylate derivatives. This method achieves >85% yield when using stoichiometric hydrazine and catalytic acetic acid to accelerate cyclization.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes ring closure |

| Solvent | Ethanol | Enhances solubility |

| Catalyst | Acetic acid (5 mol%) | Reduces side products |

| Reaction Time | 6 hours | Balances completion vs. degradation |

Chloromethylation Methodologies

Direct Chloromethylation of Pyrazole Intermediates

Chloromethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For instance, 1-methyl-1H-pyrazole-4-methanol reacts with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to form the chloromethyl derivative. This method achieves 78% yield but requires strict moisture control to prevent hydrolysis.

Table 2: Chloromethylation Agents and Efficiency

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 0–5°C | 78% |

| ClCH₂SO₂Cl | DMF | 60°C | 65% |

| (ClCH₂)₂O | THF | RT | 58% |

Lewis Acid-Catalyzed Reactions

Boron trifluoride etherate (BF₃·OEt₂) enhances electrophilic substitution by polarizing the chloromethyl donor. In a patent-derived approach, acrylic diester intermediates are treated with chloromethyl methyl ether and BF₃·OEt₂ at 35°C, achieving 70% regioselectivity for the 4-position. Excess reagent leads to di-substitution, necessitating precise stoichiometry.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis Conditions

The final carboxylic acid is obtained via saponification of methyl or ethyl esters. For example, ethylene glycol bis(3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate) undergoes hydrolysis in aqueous NaOH (2 M) and methanol at 60°C for 4 hours. This method yields 92% pure product after recrystallization from ethanol-water.

Table 3: Hydrolysis Optimization

| Condition | Optimal Value | Purity Post-Hydrolysis |

|---|---|---|

| NaOH Concentration | 2 M | 99.2% |

| Solvent Ratio | MeOH:H₂O (1:1) | Prevents ester re-formation |

| Temperature | 60°C | Balances rate vs. degradation |

Acidic Hydrolysis Limitations

Using HCl or H₂SO₄ promotes decarboxylation, reducing yields to <50%. Neutral pH conditions with ion-exchange resins (e.g., Amberlyst-15) are under investigation to mitigate this issue.

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

Scaling cyclocondensation and chloromethylation requires transitioning from batch to continuous processes. Microreactors with residence times of 10–15 minutes improve heat dissipation during exothermic chloromethylation, reducing byproducts like dichloromethyl derivatives.

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography to separate regioisomers. Crystallization from hexane/ethyl acetate (3:1) achieves >98% purity but increases production costs by 20% compared to silica gel chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Nucleophilic substitution: Substituted pyrazole derivatives.

Oxidation: Pyrazole derivatives with oxidized carboxylic acid groups.

Reduction: Pyrazole derivatives with reduced carboxylic acid groups.

Esterification: Esterified pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with specific enzymes or receptors makes it valuable in drug development. For instance, derivatives of this compound have shown promise as potential anticancer agents targeting androgen receptors, demonstrating significant antiproliferative activity against prostate cancer cell lines .

Agrochemicals

The compound is utilized in the formulation of fungicides. Its derivatives have been synthesized and evaluated for antifungal activity against various phytopathogenic fungi, showing effectiveness superior to existing commercial fungicides like boscalid . The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic importance of compounds like this compound in agriculture .

Materials Science

In materials science, this compound can be incorporated into polymers to enhance their stability and reactivity. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules, which is crucial for developing advanced materials with tailored properties.

Biological Studies

The compound is also employed in biochemical assays to study enzyme mechanisms. Its structural features allow it to function as a probe in various biological experiments, aiding researchers in understanding complex biochemical pathways.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table highlights key structural differences between 4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives:

Physical and Chemical Properties

- Melting Points :

- Reactivity :

- Chloromethyl group in the target compound enables SN2 reactions (e.g., nucleophilic substitution with amines or thiols).

- Chloro substituents (e.g., in 4-chloro analogs) are less reactive but participate in cross-coupling reactions .

Biologische Aktivität

4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, notable for its unique structural features that include a chloromethyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of enzyme and receptor functions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

The molecular formula of this compound is C6H7ClN2O2, with a molecular weight of approximately 176.58 g/mol. The presence of the chloromethyl group at the 4-position of the pyrazole ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of enzymatic activities and receptor functions. The chloromethyl group acts as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity and specificity towards various biological targets .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other diseases .

Anticancer Activity

Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, structural analogs have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and melanoma cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their antifungal and antibacterial activities, making them candidates for further development in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | Lacks chloromethyl group | Lower reactivity |

| 4-Methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | Methyl instead of chloromethyl | Moderate activity |

| 4-(Bromomethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | C6H7BrN2O2 | Bromine substituent | Varying reactivity |

The presence of both a chloromethyl group and a carboxylic acid functional group in this compound enhances its versatility compared to its analogs, allowing for diverse chemical reactions and biological interactions .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antitumor Activity : A study involving various pyrazole derivatives demonstrated that certain analogs showed high selectivity against renal cancer cell lines with IC50 values as low as 1.14 µM .

- Enzyme Interaction : Research indicated that the compound could serve as a probe in biochemical assays to study enzyme mechanisms, particularly those involving nucleophilic attack on electrophilic centers.

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how are yields optimized?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation followed by functionalization. A common approach includes:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core .

- Step 2 : Chloromethylation at the 4-position using reagents like chloromethyl methyl ether (MOMCl) under controlled acidic conditions.

- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety, often using NaOH or LiOH in aqueous THF .

Q. Optimization :

- Temperature control (0–5°C during chloromethylation minimizes side reactions).

- Catalyst use : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during chloromethylation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Structural elucidation employs:

- Single-crystal X-ray diffraction : Monoclinic system (space group P2/c), with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .

- NMR spectroscopy :

- ¹H NMR : δ 4.32 (s, 2H, CH₂Cl), δ 3.85 (s, 3H, N-CH₃), δ 8.10 (s, 1H, pyrazole-H) .

- ¹³C NMR : δ 165.2 (COOH), δ 44.1 (CH₂Cl), δ 38.5 (N-CH₃) .

Q. Key crystallographic data :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Z | 8 |

| R factor | 0.072 |

| C–C bond length | 1.387 Å (avg) |

Advanced Research Questions

Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?

The chloromethyl (-CH₂Cl) group is highly reactive due to:

- Polarizability : The C–Cl bond’s electrophilicity facilitates SN₂ reactions with nucleophiles (e.g., amines, thiols).

- Steric effects : The pyrazole ring’s planar structure allows backside attack, enabling regioselective functionalization.

Q. Methodological Insight :

- Kinetic studies : Pseudo-first-order kinetics (monitored via HPLC) show rate constants (k) of ~0.15 min⁻¹ for reactions with piperidine in DMF at 25°C .

- Byproduct mitigation : Use of phase-transfer catalysts (e.g., TBAB) reduces dimerization during substitutions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) arise from:

Q. Resolution approaches :

- Standardized protocols : CLSI guidelines for MIC determination.

- Computational modeling : Docking studies (AutoDock Vina) correlate chloromethyl group orientation with target binding (e.g., Staphylococcus aureus DHFR) .

Q. How is regioselectivity achieved during further functionalization of the pyrazole ring?

Regioselectivity is controlled via:

- Electronic effects : The 4-CH₂Cl group deactivates the pyrazole ring, directing electrophiles to the 5-position.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents unwanted side reactions .

Q. Case study :

- Suzuki coupling : Pd(PPh₃)₄ catalyzes cross-coupling at the 5-position with aryl boronic acids (yield: 70–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.